4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Description

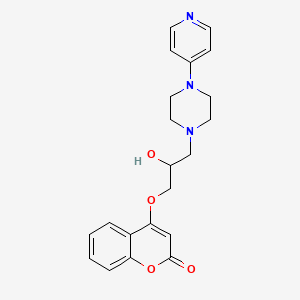

This compound is a coumarin derivative featuring a 2H-chromen-2-one core substituted at position 4 with a 2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy chain. The structure includes:

- Propoxy linker: A three-carbon chain with a hydroxyl group at position 2, enhancing solubility and enabling hydrogen bonding.

- Piperazine-pyridinyl moiety: The piperazine ring introduces conformational flexibility, while the pyridin-4-yl substituent may influence electronic properties and receptor affinity .

Properties

IUPAC Name |

4-[2-hydroxy-3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c25-17(14-23-9-11-24(12-10-23)16-5-7-22-8-6-16)15-27-20-13-21(26)28-19-4-2-1-3-18(19)20/h1-8,13,17,25H,9-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFXZSUSIQFOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC(=O)OC3=CC=CC=C32)O)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the chromen-2-one core is replaced by the piperazine moiety.

Incorporation of the Pyridine Moiety: The pyridine ring is typically introduced through coupling reactions, such as the Buchwald-Hartwig amination, where the piperazine nitrogen is coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The chromen-2-one core can be reduced to a chroman-2-one using reducing agents like sodium borohydride.

Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a chroman-2-one derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the hydroxy group can form hydrogen bonds with active site residues, while the piperazine and pyridine rings can engage in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Differences Among Coumarin-Piperazine Derivatives

Key Observations :

- Piperazine Modifications : Replacing pyridin-4-yl with benzyl or naphthyl groups (as in compounds) increases hydrophobicity, which correlates with enhanced antimicrobial activity .

- Hydroxy Group: The 2-hydroxypropoxy chain in the target compound may improve aqueous solubility compared to non-hydroxylated analogs like 4-(3-piperazinylpropoxy) derivatives .

Comparison with Analogs :

- derivatives use a similar strategy but employ aromatic aldehydes (e.g., 2-chlorobenzaldehyde) for piperazine functionalization via reductive amination with NaCNBH₃ .

- J1 derivatives () utilize picolinaldehyde for piperazine modification, highlighting the versatility of aldehyde-based reactions in this chemical space .

Biological Activity

The compound 4-(2-hydroxy-3-(4-(pyridin-4-yl)piperazin-1-yl)propoxy)-2H-chromen-2-one , often referred to as a coumarin derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and neuroprotective effects, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (2S)-1-(4-cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol

- Molecular Formula : C24H33N3O2

- Molecular Weight : 395.5377 g/mol

Antibacterial Activity

Recent studies have indicated that derivatives of coumarin exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of piperazine hybridized coumarins against resistant bacterial strains. The compound demonstrated notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like norfloxacin.

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-chlorobenzyl derivative | P. aeruginosa | 2 | |

| 2,4-dichlorobenzyl derivative | S. aureus | 4 |

Neuroprotective Effects

The compound's potential as a neuroprotective agent has also been investigated. In particular, its ability to inhibit acetylcholinesterase (AChE) was highlighted in a study where several coumarin derivatives were synthesized and evaluated for AChE inhibition. The best-performing compound showed an IC50 value significantly lower than that of the standard drug donepezil.

Anti-inflammatory Properties

In addition to its antibacterial and neuroprotective activities, the compound has shown promise in anti-inflammatory assays. The mechanism appears to involve the modulation of inflammatory mediators, although specific studies detailing these effects on human cell lines are still needed.

Case Studies

- Antibacterial Efficacy : A study conducted on various coumarin derivatives demonstrated that modifications at the piperazine moiety significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing structure-activity relationships.

- Neuroprotective Mechanism : Molecular docking studies revealed that the compound binds effectively to the active site of AChE, suggesting a dual binding mode that may enhance its therapeutic efficacy in treating cognitive dysfunction associated with Alzheimer's disease.

Safety Profile

The safety profile of the compound was assessed through hemolytic assays on human red blood cells (RBCs). Results indicated low hemolytic rates even at high concentrations, suggesting a favorable biosafety profile for potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.